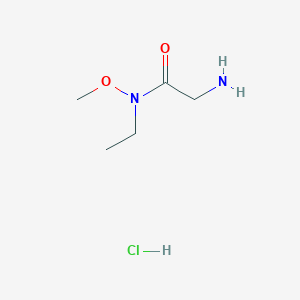![molecular formula C21H16N2O3S B2388421 N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamid CAS No. 2509-91-3](/img/structure/B2388421.png)
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole moiety, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a benzamide group, which is an amide derivative of benzoic acid.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an anti-inflammatory and anti-tubercular agent. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
Target of Action
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide, also known as Oprea1_518793 or N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide, has been found to exhibit potent activity against certain bacterial strains . The primary targets of this compound are likely to be key proteins or enzymes within these bacteria.
Mode of Action
The mode of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide involves its interaction with its bacterial targets, leading to inhibition of their normal function . This interaction and the resulting changes disrupt the normal metabolic processes of the bacteria, thereby exerting an antibacterial effect .
Biochemical Pathways
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide likely affects multiple biochemical pathways within the target bacteriaGiven its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the bacteria, leading to their death or growth inhibition .
Pharmacokinetics
The pharmacokinetic properties of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. According to one study, the compound showed a favourable pharmacokinetic profile . .
Result of Action
The molecular and cellular effects of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide’s action primarily involve the disruption of bacterial metabolism, leading to bacterial death or growth inhibition . The compound’s interaction with its targets interferes with the normal functioning of the bacteria, thereby exerting its antibacterial effect .
Vorbereitungsmethoden
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction is carried out in the presence of suitable catalysts and under controlled conditions to ensure high yield and purity. The intermediate compounds are then treated with specific reagents to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and scalability .
Analyse Chemischer Reaktionen
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Vergleich Mit ähnlichen Verbindungen
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide and N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide. These compounds share similar structural features but may differ in their biological activities and mechanisms of action. For example, N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide has been studied for its anti-inflammatory and analgesic properties, while N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide has shown potential as an anti-tubercular agent .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFGCYIDWXUDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2388338.png)





![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)


![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
![N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2388356.png)

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2388360.png)
